trans-Pyrrolidine-3,4-dicarboxylic acid diethyl ester hydrochloride
CAS No.:
Cat. No.: VC13767667
Molecular Formula: C10H18ClNO4
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClNO4 |
|---|---|
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | diethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |
| Standard InChI Key | FABUQPWYHQVSHK-SCLLHFNJSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CNC[C@H]1C(=O)OCC.Cl |
| SMILES | CCOC(=O)C1CNCC1C(=O)OCC.Cl |
| Canonical SMILES | CCOC(=O)C1CNCC1C(=O)OCC.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom. The trans configuration of the 3,4-dicarboxylic acid diethyl ester groups ensures spatial separation of the ester functionalities, influencing its stereochemical behavior in reactions. The hydrochloride salt stabilizes the compound, improving its crystallinity and handling properties .
Synthetic Methodologies
Stereoselective Cuprate Addition
A key synthetic route involves stereoselective 1,4-addition of organocuprates to α,β-unsaturated enones. For example, vinyl bromide or styrenyl bromides undergo cuprate addition to enone precursors, yielding intermediates with defined stereochemistry. In one protocol, this step achieved 65% yield with exclusive trans-diastereoselectivity . Subsequent steps include:
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Hydroboration-oxidation to introduce hydroxyl groups.
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Oxidation of diols to dicarboxylic acids using ruthenium(VIII) oxide.
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Esterification with ethanol under acidic conditions.
Allylic Alkylation Strategies
Alternative methods employ allylic–allylic alkylation with nitroisoxazole derivatives. For instance, reacting proline-derived enones with malonate nucleophiles in the presence of NaH/THF at 50°C yields Michael adducts (35–99% yield). Global deprotection and decarboxylation under refluxing HCl afford the target compound .
Table 1: Comparative Synthesis Routes
| Method | Key Step | Yield | Stereoselectivity | Source |
|---|---|---|---|---|
| Cuprate Addition | 1,4-Addition to enone | 65% | >95% trans | |
| Allylic Alkylation | Michael addition with malonate | 89% | 96:4 er |
Reactivity and Functionalization
Ester Hydrolysis and Decarboxylation
The diethyl ester groups undergo alkaline hydrolysis to form dicarboxylic acids, which decarboxylate under thermal or acidic conditions. This reactivity enables the compound to serve as a precursor for carboxyl-containing pyrrolidines, useful in peptide mimetics .
Nucleophilic Substitution
The pyrrolidine nitrogen, activated by the electron-withdrawing ester groups, participates in alkylation and acylation reactions. For example, Boc protection using di-tert-butyl dicarbonate introduces orthogonal protecting groups for sequential functionalization .
Applications in Pharmaceutical Research
Ligand Design for Ionotropic Glutamate Receptors (iGluRs)
Structural analogs of this compound act as pharmacological tools for studying iGluRs, which mediate synaptic transmission in the CNS. The trans configuration mimics natural glutamate’s conformation, enabling selective receptor modulation .
Building Block for Peptide Mimetics
The esterified pyrrolidine core serves as a rigid scaffold in peptidomimetics, enhancing metabolic stability compared to linear peptides. For example, Boc-protected derivatives facilitate solid-phase peptide synthesis .
Comparative Analysis of Pyrrolidine Derivatives
Table 2: Structurally Related Compounds
Recent Advances and Research Findings
Enantiomer Separation Techniques
Chiral HPLC has been employed to resolve racemic mixtures of pyrrolidine derivatives, achieving >99% enantiomeric excess (ee). For instance, tetrazole-functionalized analogs were separated using Chiralpak IA columns, enabling biological evaluation of individual enantiomers .
Computational Modeling
Density functional theory (DFT) calculations predict the compound’s binding affinity to iGluR subtypes. Molecular docking studies suggest favorable interactions with the glutamate-binding pocket, supported by experimental EC₅₀ values in the micromolar range .
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